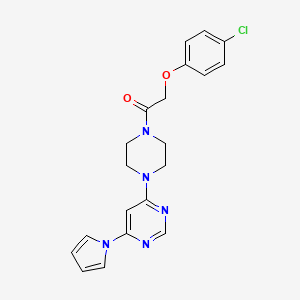

2-Chloro-6-pyrrolidin-1-yl-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

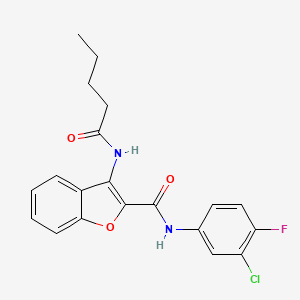

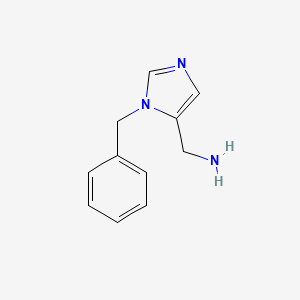

“2-Chloro-6-pyrrolidin-1-yl-9H-purine” is a chemical compound with the molecular formula C9H10ClN5. It has a molecular weight of 223.66 g/mol . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H10ClN5/c10-9-13-7-6 (11-5-12-7)8 (14-9)15-3-1-2-4-15/h5H,1-4H2, (H,11,12,13,14) . This indicates the presence of a pyrrolidine ring attached to a purine ring. Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

- Anticancer Activity Research : Research has been conducted on derivatives of 9-amino-9H-purine-6(1H)-thione, including 9-pyrrolidin-1-yl derivatives, for potential anticancer activities. These compounds were evaluated for activity against L1210 leukemia cells, although none showed significant activity on a single-dose schedule (Temple, Kussner, & Montgomery, 1975).

Chemical Synthesis and Modification

- Derivative Synthesis : The synthesis of 6-chlorin-8-alkyl-9-aryl-purine derivatives has been reported, starting from 4,6-dichlorin-5-amino-pyrimidine. These compounds were synthesized via N-alkylation, condensation, and chloridization, contributing to the understanding of purine chemistry (Zhou Juntao, 2011).

Hydrogen Bonding Studies

- Nucleoside Interactions : Studies on the hydrogen bonding interactions of purines and pyrimidines in solutions like dimethyl sulfoxide and chloroform have provided insights into the behavior of nucleosides and their derivatives. This research is crucial for understanding molecular interactions in biological systems (Katz & Penman, 1966).

Applications in Biochemistry

- Nucleotide Analogs : Pyrrolidin-1-yl derivatives of pyrimidines and purines, acting as analogs of 2′,3′-dideoxynucleotides, have been prepared. These serve as important tools in biochemical research, especially in the study of nucleic acids (Harnden, Jarvest, & Parratt, 1992).

Molecular Recognition and Binding

- Polymer Interactions with Nucleic Acid Bases : Studies on poly(vinyldiaminotriazine) and its ability to bind pyrimidine derivatives and purines through hydrogen bonding in water have provided valuable insights into molecular recognition processes. This research is significant in the field of biochemistry and molecular biology (Asanuma et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-1-yl-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNYLLRNMGTTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)

![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)

![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)